Cas no 7748-36-9 (Oxetan-3-ol)

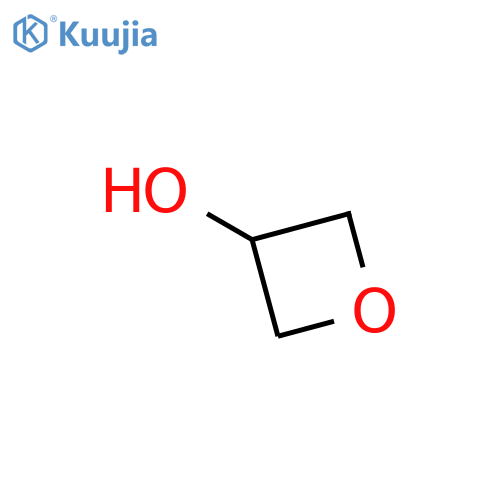

Oxetan-3-ol structure

商品名:Oxetan-3-ol

Oxetan-3-ol 化学的及び物理的性質

名前と識別子

-

- Oxetan-3-ol

- 3-Hydroxyoxetane

- 3-hydroxy-extane

- 3-Oxetanol

- 1,3-Epoxy-2-propanol

- oxatan-3-ol

- oxetane-3-ol

- BCP22368

- A9806

- 7748-36-9

- O0409

- F0001-2584

- CS-W007362

- DTXSID30433064

- 3-hydroxy-oxetane

- 3-Hydroxy oxetane

- PB25111

- FT-0602200

- Z1123686553

- BDBM50551691

- J-512992

- AKOS005146130

- GS-4374

- MFCD09056790

- AM20020046

- QMLWSAXEQSBAAQ-UHFFFAOYSA-N

- EN300-69923

- SY002910

- CHEMBL4755200

- 3-Hydroxyoxetane, 95%

- DB-014956

- BBL102002

- STL555801

-

- MDL: MFCD09056790

- インチ: 1S/C3H6O2/c4-3-1-5-2-3/h3-4H,1-2H2

- InChIKey: QMLWSAXEQSBAAQ-UHFFFAOYSA-N

- ほほえんだ: OC1COC1

計算された属性

- せいみつぶんしりょう: 74.036779g/mol

- ひょうめんでんか: 0

- XLogP3: -0.8

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 0

- どういたいしつりょう: 74.036779g/mol

- 単一同位体質量: 74.036779g/mol

- 水素結合トポロジー分子極性表面積: 29.5Ų

- 重原子数: 5

- 複雑さ: 31.9

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.167 g/mL at 25 °C

- ふってん: 50°C/0.3mmHg(lit.)

- フラッシュポイント: 華氏温度:188.6°f< br / >摂氏度:87°C< br / >

- 屈折率: n20/D 1.438

- PSA: 29.46000

- LogP: -0.62250

- かんど: 窒素充填貯蔵

Oxetan-3-ol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H302,H315,H318,H335

- 警告文: P261,P280,P305+P351+P338

- 危険物輸送番号:NA 1993 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: 22-37/38-41

- セキュリティの説明: 26-39

-

危険物標識:

- ちょぞうじょうけん:0-10°C

Oxetan-3-ol 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Oxetan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O846575-5g |

3-Oxetanol |

7748-36-9 | 5g |

$178.00 | 2023-05-17 | ||

| Enamine | EN300-69923-50mg |

oxetan-3-ol |

7748-36-9 | 93.0% | 50mg |

$19.0 | 2022-10-09 | |

| Enamine | \nEN300-69923-50mg |

oxetan-3-ol |

7748-36-9 | 93.0% | 50mg |

$19.0 | 2022-10-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002910-10g |

Oxetan-3-ol |

7748-36-9 | ≥95% | 10g |

¥128.00 | 2024-07-09 | |

| eNovation Chemicals LLC | D519637-25g |

3-Hydroxyoxetane |

7748-36-9 | 97% | 25g |

$820 | 2024-05-24 | |

| eNovation Chemicals LLC | D644193-100g |

oxetan-3-ol |

7748-36-9 | 95% | 100g |

$175 | 2024-05-25 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD34922-5g |

Oxetan-3-ol |

7748-36-9 | 96% | 5g |

¥111.0 | 2022-02-28 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD34922-500g |

Oxetan-3-ol |

7748-36-9 | 96% | 500g |

¥5723.0 | 2022-02-28 | |

| eNovation Chemicals LLC | D644193-25g |

oxetan-3-ol |

7748-36-9 | 95% | 25g |

$60 | 2024-05-25 | |

| eNovation Chemicals LLC | D644193-250g |

oxetan-3-ol |

7748-36-9 | 95% | 250g |

$350 | 2024-05-25 |

Oxetan-3-ol サプライヤー

atkchemica

ゴールドメンバー

(CAS:7748-36-9)Oxetan-3-ol

注文番号:CL18470

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:41

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:7748-36-9)3-羟基氧杂环丁烷

注文番号:LE26674459

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:57

価格 ($):discuss personally

Oxetan-3-ol 関連文献

-

Dongyang Xu,Hongbo Wei,Yanxia Zhen,Yu-Qi Gao,Ruoxin Li,Xingzhou Li,Yupeng He,Zhong Zhang,Weiqing Xie Org. Chem. Front. 2019 6 1681

-

Peerawat Saejong,Juan J. Rojas,Camille Denis,Andrew J. P. White,Anne Sophie Voisin-Chiret,Chulho Choi,James A. Bull Org. Biomol. Chem. 2023 21 5553

-

Alexander Sandvo?,Henning Maag,Constantin G. Daniliuc,Dieter Schollmeyer,Johannes M. Wahl Chem. Sci. 2022 13 6297

-

Sheng Yao,Kai Zhang,Quan-Quan Zhou,Yu Zhao,De-Qing Shi,Wen-Jing Xiao Chem. Commun. 2018 54 8096

-

5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysisMaryne A. J. Dubois,Rosemary A. Croft,Yujie Ding,Chulho Choi,Dafydd R. Owen,James A. Bull,James J. Mousseau RSC Med. Chem. 2021 12 2045

7748-36-9 (Oxetan-3-ol) 関連製品

- 57-55-6((±)-1,2-Propanediol)

- 110-98-5(Dipropylene glycol)

- 111-46-6(Diethylene Glycol)

- 1872-45-3(3-Methoxyoxetane)

- 107-98-2(1-methoxypropan-2-ol)

- 56-81-5(Glycerol)

- 108-61-2(Bis(1-methyl-2-hydroxyethyl) Ether)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:7748-36-9)Oxetan-3-ol

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:7748-36-9)Oxetan-3-ol

清らかである:99%

はかる:500g

価格 ($):321.0